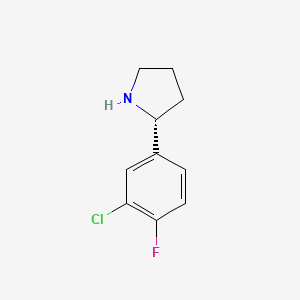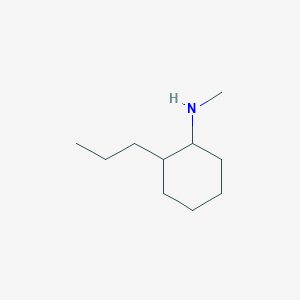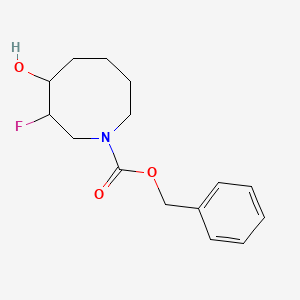![molecular formula C6H10ClN3 B12981151 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride](/img/structure/B12981151.png)
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H11N3·HCl It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form the intermediate hydrazone, which is then cyclized to produce the desired pyrazole derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various N-substituted derivatives.
Scientific Research Applications
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethylamine hydrochloride
- 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethylamine dihydrochloride hydrate
Uniqueness
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C6H10ClN3 |
|---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-5-1-2-6-4(5)3-8-9-6;/h3,5H,1-2,7H2,(H,8,9);1H |
InChI Key |
MNIKFZFZBREFPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=NN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



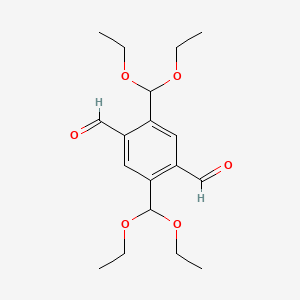


![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B12981107.png)

![6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B12981112.png)
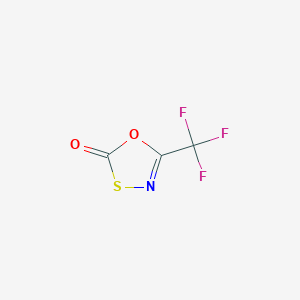
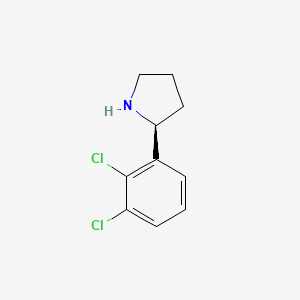
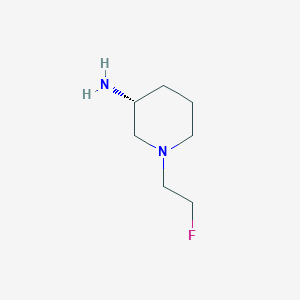
![Imidazo[1,2-a]pyridine-2-acetamide](/img/structure/B12981128.png)
